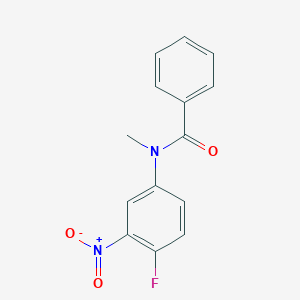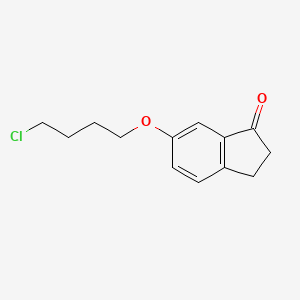
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of indenones Indenones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and synthetic chemistry
Preparation Methods
The synthesis of 6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoic acids and thionyl chloride.
Formation of Acyl Chlorides: Benzoic acids react with thionyl chloride to form acyl chlorides.
Intramolecular Friedel–Crafts Alkylation: The acyl chlorides then react with ethylene, leading to the formation of intermediates that undergo intramolecular Friedel–Crafts alkylation to yield 1-indanones.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobutoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
1H-Inden-1-one: The parent compound, which lacks the chlorobutoxy group, has different chemical and biological properties.
6-(4-Methoxybutoxy)-2,3-dihydro-1H-inden-1-one: A similar compound with a methoxy group instead of a chloro group, which may exhibit different reactivity and biological activity.
2,3-Dihydro-1H-inden-1-one: Another related compound that lacks the substituents on the indenone ring, leading to distinct chemical behavior.
Properties
Molecular Formula |
C13H15ClO2 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
6-(4-chlorobutoxy)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H15ClO2/c14-7-1-2-8-16-11-5-3-10-4-6-13(15)12(10)9-11/h3,5,9H,1-2,4,6-8H2 |
InChI Key |
IXYSVHVGZZIRNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCCCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
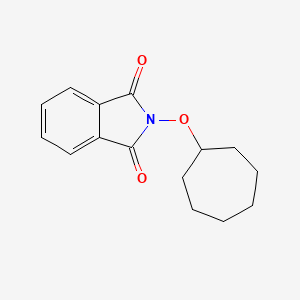
![5-[2-(Hydroxy)ethylthio]imidazo[1,2-a]pyridine](/img/structure/B8632101.png)

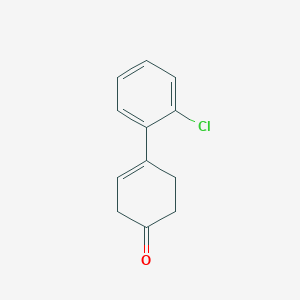
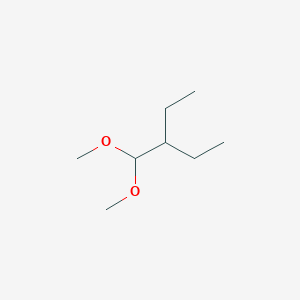
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B8632135.png)
![tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B8632149.png)
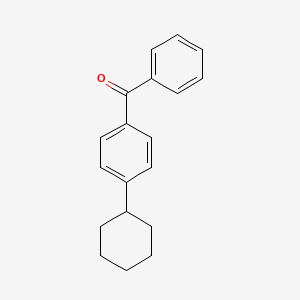
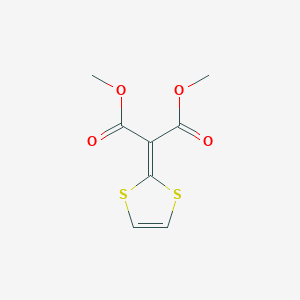
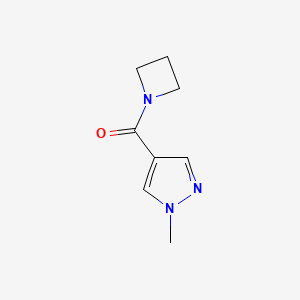
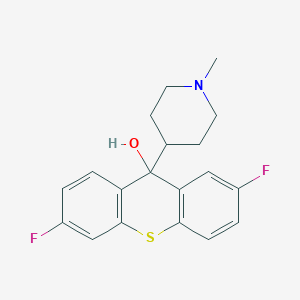
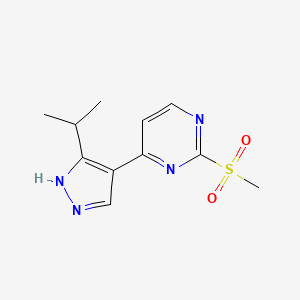
![4-Benzyl-3-hydroxy-5-[(5-nitrothiazol-2-yl)mercapto]1,2,4-triazole](/img/structure/B8632198.png)
